molecular formula C3H4Br2O B14458056 Oxetane, dibromo- CAS No. 68797-60-4

Oxetane, dibromo-

Cat. No.: B14458056
CAS No.: 68797-60-4
M. Wt: 215.87 g/mol
InChI Key: YHOHUAPVAAHWCW-UHFFFAOYSA-N
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Description

Oxetane, dibromo- is a derivative of oxetane, a four-membered cyclic ether with the molecular formula C₃H₆O. The dibromo- derivative is characterized by the presence of two bromine atoms attached to the oxetane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxetane, dibromo- can be synthesized through several methods. One common approach involves the bromination of oxetane using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄). The reaction typically proceeds under mild conditions, resulting in the formation of the dibromo derivative .

Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This method can be adapted to introduce bromine atoms at specific positions on the oxetane ring.

Industrial Production Methods

Industrial production of oxetane, dibromo- may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Oxetane, dibromo- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br₂): Used for bromination reactions.

    Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.

    Hydroxide Ions (OH⁻): Used for substitution reactions.

Major Products Formed

    Substituted Oxetanes: Formed through substitution reactions.

    Reduced Oxetanes: Formed through reduction reactions.

    Oxidized Oxetanes: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of oxetane, dibromo- involves its reactivity as a strained cyclic ether. The presence of bromine atoms enhances its reactivity, making it a useful intermediate in various chemical reactions. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further participate in subsequent chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxetane, dibromo- is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. Its strained four-membered ring structure also contributes to its unique chemical properties compared to other cyclic ethers .

Properties

CAS No.

68797-60-4

Molecular Formula

C3H4Br2O

Molecular Weight

215.87 g/mol

IUPAC Name

2,3-dibromooxetane

InChI

InChI=1S/C3H4Br2O/c4-2-1-6-3(2)5/h2-3H,1H2

InChI Key

YHOHUAPVAAHWCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(O1)Br)Br

Origin of Product

United States

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